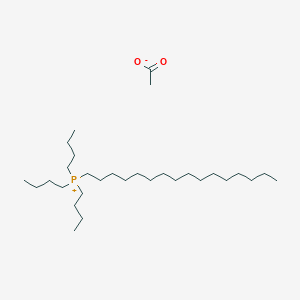

Tributyl(hexadecyl)phosphanium acetate

Description

Tributyl(hexadecyl)phosphanium acetate is a phosphonium-based ionic liquid (IL) with the cation structure [P(C₄H₉)₃(C₁₆H₃₃)]⁺ and acetate (CH₃COO⁻) as the counterion. Its long hexadecyl chain imparts hydrophobicity, while the tributyl groups enhance solubility in organic matrices. This compound is notable for its role in flame-retardant polymer composites, where it reduces toxic gas emissions during thermal degradation and improves char formation . Its structural design balances thermal stability and compatibility with polymers like polylactide (PLA), making it suitable for sustainable material engineering.

Properties

CAS No. |

114290-38-9 |

|---|---|

Molecular Formula |

C30H63O2P |

Molecular Weight |

486.8 g/mol |

IUPAC Name |

tributyl(hexadecyl)phosphanium;acetate |

InChI |

InChI=1S/C28H60P.C2H4O2/c1-5-9-13-14-15-16-17-18-19-20-21-22-23-24-28-29(25-10-6-2,26-11-7-3)27-12-8-4;1-2(3)4/h5-28H2,1-4H3;1H3,(H,3,4)/q+1;/p-1 |

InChI Key |

OGTSMXPCOACGJP-UHFFFAOYSA-M |

Canonical SMILES |

CCCCCCCCCCCCCCCC[P+](CCCC)(CCCC)CCCC.CC(=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tributyl(hexadecyl)phosphanium acetate typically involves the reaction of tributylphosphine with hexadecyl bromide to form tributyl(hexadecyl)phosphanium bromide. This intermediate is then reacted with sodium acetate to yield this compound . The reaction conditions generally require an inert atmosphere to prevent oxidation of the phosphine and are carried out at elevated temperatures to ensure complete reaction.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and improving yield. The purification process often involves recrystallization or distillation to remove impurities .

Chemical Reactions Analysis

Types of Reactions

Tributyl(hexadecyl)phosphanium acetate can undergo various chemical reactions, including:

Oxidation: Reacts with oxidizing agents to form phosphine oxides.

Substitution: Can participate in nucleophilic substitution reactions where the acetate group is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.

Substitution: Typical nucleophiles include halides, thiolates, and alkoxides.

Major Products

Oxidation: Tributyl(hexadecyl)phosphanium oxide.

Substitution: Various substituted phosphonium salts depending on the nucleophile used.

Scientific Research Applications

Tributyl(hexadecyl)phosphanium acetate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of tributyl(hexadecyl)phosphanium acetate involves its ability to interact with various molecular targets through ionic interactions and hydrogen bonding. In biological systems, it can disrupt cell membranes, leading to antimicrobial effects. In electrochemical applications, its high ionic conductivity facilitates efficient charge transfer .

Comparison with Similar Compounds

Structural and Functional Comparisons

Tributyl(hexadecyl)phosphanium Acetate vs. Triphenyl Benzyl Phosphonium-Modified MMT (OMMT-1)

- Structure : OMMT-1 features a triphenyl benzyl phosphonium cation ([P(C₆H₅)₃(C₆H₅CH₂)]⁺) attached to montmorillonite (MMT), while this compound has a longer alkyl chain (C₁₆H₃₃) and acetate anion.

- Performance : this compound exhibits superior flame retardancy in PLA composites, reducing peak heat release rate (pHRR) by 40% compared to unmodified PLA, whereas OMMT-1 achieves a 30% reduction. The hexadecyl chain enhances polymer compatibility, leading to more uniform dispersion and stronger char formation .

- Applications: Both are used in flame-retardant nanocomposites, but this compound is preferred for hydrophobic polymer systems.

This compound vs. Tributyl Phosphate (TBP)

- Structure: TBP (C₁₂H₂₇O₄P) is a neutral organophosphate ester, lacking the ionic character of phosphonium salts.

- Thermal Stability : this compound decomposes above 300°C, outperforming TBP (~200°C) .

- Applications : TBP is a plasticizer and solvent, whereas this compound serves as a flame retardant and IL in high-temperature processes .

This compound vs. [P1,4,4,4][MeSO4] (Tributyl Methyl Phosphonium Methyl Sulfate)

- Structure : Both are phosphonium ILs, but [P1,4,4,4][MeSO4] has a methyl group instead of hexadecyl and a methyl sulfate anion (CH₃SO₄⁻).

- Hydrophobicity: The hexadecyl chain in this compound increases hydrophobicity, making it more suitable for non-polar polymers.

- Anion Effects : Acetate anions are less thermally stable than methyl sulfate but more biodegradable .

Performance Data Table

Key Research Findings

- Flame Retardancy : this compound outperforms OMMT-1 in reducing pHRR due to its optimized alkyl chain length and dispersion in PLA .

- Thermal Degradation : Its decomposition pathway releases fewer toxic gases (e.g., CO) compared to TBP, as confirmed by thermogravimetric-FTIR analysis .

- Industrial Viability: Phosphonium ILs like this compound are gaining traction in green chemistry, aligning with industrial trends noted by Plechkova and Seddon .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.